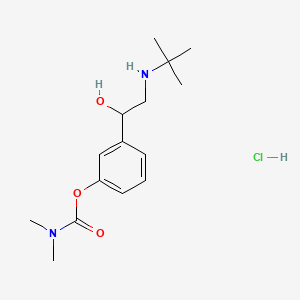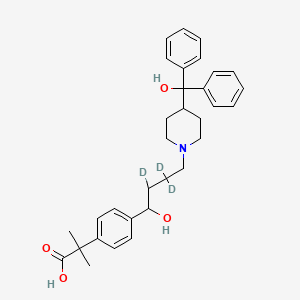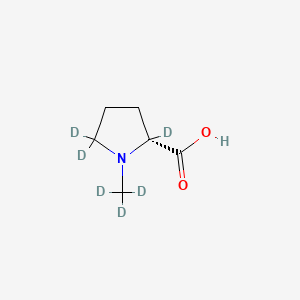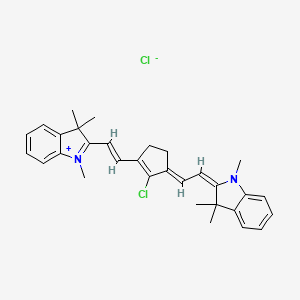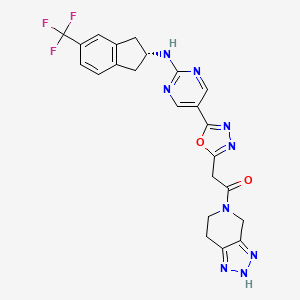
ATX inhibitor 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATX inhibitor 10 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This signaling pathway is associated with various physiological and pathological processes, including cell proliferation, migration, and cytokine production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ATX inhibitor 10 involves multiple synthetic routes, including the use of specific reagents and catalysts. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions and purification steps. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to ensure the desired yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing the reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and reduce costs. Quality control measures are also crucial to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: ATX inhibitor 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced potency and selectivity. These products are further purified and characterized to ensure their efficacy and safety .
Applications De Recherche Scientifique
ATX inhibitor 10 has a wide range of scientific research applications. In chemistry, it is used to study enzyme inhibition and reaction mechanisms. In biology, it helps in understanding cell signaling pathways and their regulation. In medicine, this compound is explored for its potential therapeutic effects in treating diseases such as cancer, fibrosis, and cardiovascular disorders. Additionally, it has industrial applications in drug development and biochemical research .
Mécanisme D'action
The mechanism of action of ATX inhibitor 10 involves binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the downstream signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production. The molecular targets and pathways involved include G protein-coupled receptors and various intracellular signaling cascades .
Comparaison Avec Des Composés Similaires
ATX inhibitor 10 is compared with other similar compounds, such as GLPG1690, BBT-877, and BLD-0409. These compounds also target autotaxin but differ in their chemical structures and inhibitory mechanisms. This compound is unique due to its specific binding mode and enhanced selectivity, making it a promising candidate for further development .
List of Similar Compounds:- GLPG1690
- BBT-877
- BLD-0409
Propriétés
Formule moléculaire |
C23H20F3N9O2 |
|---|---|
Poids moléculaire |
511.5 g/mol |
Nom IUPAC |
1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)-2-[5-[2-[[(2R)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-2-yl]amino]pyrimidin-5-yl]-1,3,4-oxadiazol-2-yl]ethanone |
InChI |
InChI=1S/C23H20F3N9O2/c24-23(25,26)15-2-1-12-6-16(7-13(12)5-15)29-22-27-9-14(10-28-22)21-33-32-19(37-21)8-20(36)35-4-3-17-18(11-35)31-34-30-17/h1-2,5,9-10,16H,3-4,6-8,11H2,(H,27,28,29)(H,30,31,34)/t16-/m1/s1 |
Clé InChI |
MLXSHVIPLIJWTO-MRXNPFEDSA-N |
SMILES isomérique |
C1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CN=C(N=C4)N[C@@H]5CC6=C(C5)C=C(C=C6)C(F)(F)F |
SMILES canonique |
C1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CN=C(N=C4)NC5CC6=C(C5)C=C(C=C6)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B12400709.png)
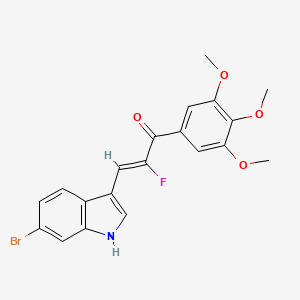
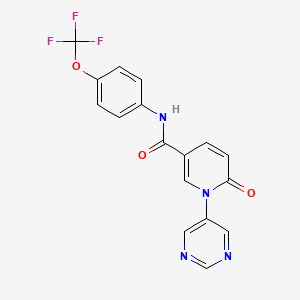
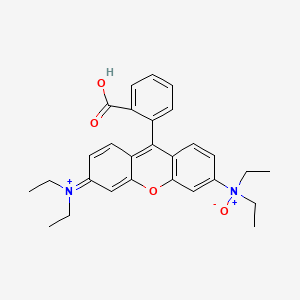
![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)

![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)

